molecular formula C18H15N3O3S B5578136 3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B5578136
M. Wt: 353.4 g/mol
InChI Key: PRJBAKXYGGQOIV-DNTJNYDQSA-N
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Description

3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a benzodioxole group, a tetrahydrobenzothieno ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Construction of the Tetrahydrobenzothieno Ring: This involves a cyclization reaction, often using sulfur-containing reagents.

    Formation of the Pyrimidinone Core: This step typically involves the condensation of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Final Coupling: The final step involves coupling the benzodioxole and tetrahydrobenzothieno intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.

    Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific proteins.

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific combination of functional groups and its potential applications in both medicinal chemistry and materials science. Its ability to interact with a variety of biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18-16-12-3-1-2-4-15(12)25-17(16)19-9-21(18)20-8-11-5-6-13-14(7-11)24-10-23-13/h5-9H,1-4,10H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBAKXYGGQOIV-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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